molecular formula C19H19ClN4O B2565283 N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251552-23-4

N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2565283
CAS No.: 1251552-23-4
M. Wt: 354.84
InChI Key: XVRMGDGZTYOVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a 3-chlorobenzyl group, a 3,4,5-trimethyl-1H-pyrazol-1-yl moiety, and a nicotinamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Nicotinamide Core: Starting from nicotinic acid, the amide group is introduced through an amidation reaction using appropriate reagents such as thionyl chloride followed by ammonia or an amine.

    Introduction of the 3-chlorobenzyl Group: The nicotinamide derivative is then subjected to a nucleophilic substitution reaction with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the Pyrazole Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like N-(3-chlorobenzyl)nicotinamide or N-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide.

    Benzyl Derivatives: Compounds such as 3-chlorobenzylamine or 3-chlorobenzyl alcohol.

    Pyrazole Derivatives: Compounds like 3,4,5-trimethyl-1H-pyrazole or 1-phenyl-3,4,5-trimethyl-1H-pyrazole.

Uniqueness

N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 3-chlorobenzyl and 3,4,5-trimethyl-1H-pyrazol-1-yl groups on the nicotinamide core distinguishes it from other similar compounds and may result in unique interactions with biological targets.

Biological Activity

N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a novel compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the following:

  • Molecular Formula : C19_{19}H19_{19}ClN4_{4}O
  • Molecular Weight : 354.8 g/mol
  • Functional Groups : Nicotinamide moiety linked to a pyrazole ring with a chlorobenzyl substituent.

This structural configuration is significant as it influences the compound's interaction with biological targets and its overall bioactivity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through condensation reactions involving appropriate precursors.
  • Coupling with Nicotinamide : The pyrazole derivative is then coupled with nicotinamide under controlled conditions to yield the final product.

These synthetic routes are optimized for yield and purity, often employing solvents like DMF and catalysts such as palladium on carbon .

Biological Activity

The biological activity of this compound has been studied across various assays, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 512 μg/mL to 1,024 μg/mL .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown promising anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), making it a candidate for treating inflammatory diseases .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of pyrazole derivatives similar to this compound:

StudyFindings
Evaluated various pyrazole derivatives for their antifungal activity; some exhibited higher efficacy than standard treatments.
Investigated antibacterial effects against multidrug-resistant strains; demonstrated significant reduction in bacterial viability.
Explored antioxidant capacity; showed potential in mitigating oxidative damage in cellular models.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-8-7-16(11-21-18)19(25)22-10-15-5-4-6-17(20)9-15/h4-9,11H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRMGDGZTYOVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.